N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
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Overview
Description
N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide is a complex organic compound that belongs to the class of cyclohepta[b]thiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and 2-fluorobenzoyl chloride, which undergo a series of reactions such as amide formation, cyclization, and thiophene ring construction. Common reagents used in these reactions include catalysts like palladium on carbon (Pd/C), bases like triethylamine, and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up the production process. Purification methods like recrystallization and chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-(2-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[B]thiophene-3-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both chlorophenyl and fluorobenzamido groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClFN2O2S/c24-16-10-5-7-12-18(16)26-22(29)20-15-9-2-1-3-13-19(15)30-23(20)27-21(28)14-8-4-6-11-17(14)25/h4-8,10-12H,1-3,9,13H2,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOAGEAOJRIHTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=C3Cl)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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